Phenyl diphenylcarbamate
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Overview
Description
WL-342371 is a synthetic chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-342371 typically involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the reaction of a thiazolidine-2,4-dione derivative with specific biphenyl moieties, amino acid side chains, and sulfonamides under controlled conditions . The reaction conditions often include specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of WL-342371 may involve bulk polymerization techniques, where the compound is synthesized in large quantities using specialized equipment. This process often includes stages of high turbulence and controlled temperatures to achieve the desired chemical structure . The use of catalysts and solvents is also common in industrial settings to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
WL-342371 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of WL-342371 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed
The major products formed from the reactions of WL-342371 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups .
Scientific Research Applications
WL-342371 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: Used as a reagent and intermediate in organic synthesis, WL-342371 helps in the development of new chemical compounds and materials.
Biology: The compound’s stability and reactivity make it suitable for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of WL-342371 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain proteins, such as Bcl-2 and Mcl-1, which are involved in regulating apoptosis (programmed cell death) . By binding to these proteins, WL-342371 can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. The molecular pathways affected by WL-342371 include those related to cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
WL-342371 can be compared with other similar compounds to highlight its uniqueness:
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure with WL-342371 but may differ in their side chains and functional groups.
Bcl-2/Mcl-1 inhibitors: Compounds like AT-101 and WL-276 are also known to inhibit Bcl-2 and Mcl-1, but WL-342371 has shown greater inhibitory effects and stability in certain studies.
Sulfonamide derivatives: These compounds have similar functional groups but may exhibit different reactivity and applications compared to WL-342371.
Properties
CAS No. |
5416-45-5 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
phenyl N,N-diphenylcarbamate |
InChI |
InChI=1S/C19H15NO2/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChI Key |
XSJJNRDFIMCZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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